Monotropein

Vue d'ensemble

Description

Applications De Recherche Scientifique

Monotropeine has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various iridoid glycosides and other bioactive compounds

Biology: Monotropeine is studied for its role in plant metabolism and its effects on various biological processes

Medicine: The compound has shown potential in treating inflammatory conditions, pain, and other ailments due to its anti-inflammatory and analgesic properties

Industry: Monotropeine is used in the production of pharmaceuticals and nutraceuticals due to its bioactive properties

Mécanisme D'action

La monotropeïne exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Action anti-inflammatoire : Elle inhibe l’expression de médiateurs inflammatoires tels que la synthase d’oxyde nitrique inductible, la cyclooxygénase-2, le facteur de nécrose tumorale alpha et l’interleukine-1 bêta en inactivant la voie de signalisation du facteur nucléaire kappa B

Activité antioxydante : La monotropeïne atténue le stress oxydatif en activant la voie de signalisation du facteur E2-related factor 2/hème oxygénase-1

Effets antinociceptifs : Elle réduit la douleur en modulant la voie de signalisation de la cible mammalienne de la rapamycine/autophagie

Analyse Biochimique

Biochemical Properties

Monotropein plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to downregulate the nuclear factor-κB signaling pathway, inhibit the mitogen-activated protein kinase signaling pathway, and attenuate the activation of nuclear factor E2-related factor 2/heme oxygenase-1 signaling pathway . These interactions contribute to its anti-inflammatory and anti-oxidative effects, making this compound a valuable compound in biochemical research.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to alleviate hydrogen peroxide-induced inflammation, oxidative stress, and apoptosis in human umbilical vein endothelial cells by regulating the nuclear factor-κB and activator protein-1 signaling pathways . Additionally, this compound enhances cell viability and reduces the levels of proinflammatory cytokines and oxidative stress markers, demonstrating its protective effects on cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits the phosphorylation of protein kinase B and nuclear factor kappa B proteins, thereby suppressing inflammatory responses and oxidative stress . These molecular interactions highlight the compound’s potential as a therapeutic agent for various inflammatory and oxidative stress-related conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in reducing inflammation and oxidative stress over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on ovalbumin-induced asthma in mice, this compound treatment at doses of 20, 40, and 80 mg/kg suppressed inflammatory cell infiltration and reduced bronchial wall thickness in a dose-dependent manner . Higher doses of this compound also attenuated oxidative stress and reduced the levels of proinflammatory cytokines, demonstrating its efficacy in managing asthma symptoms . The potential toxic or adverse effects at high doses need to be carefully evaluated in future studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through the loganin/deacetylasperulosidic acid dynamic route, which involves multiple enzymatic steps . These metabolic pathways contribute to the compound’s bioactivity and therapeutic potential, influencing metabolic flux and metabolite levels in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Following oral administration, this compound is rapidly distributed to various tissues, including the kidney, stomach, small intestine, liver, heart, lung, and spleen . It is eliminated quickly without long-term accumulation, indicating efficient transport and distribution mechanisms that facilitate its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and interacts with various cellular compartments and organelles. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific subcellular regions, enhancing its efficacy in modulating cellular processes and signaling pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La monotropeïne peut être synthétisée par extraction des racines de Morinda officinalis How. Le processus d’extraction implique généralement l’utilisation de solvants tels que l’éthanol ou le méthanol pour isoler le composé de la matière végétale .

Méthodes de production industrielle : En milieu industriel, la monotropeïne est produite par extraction à grande échelle des racines de Morinda officinalis. Le processus implique le séchage des racines, leur broyage en une poudre fine, puis l’utilisation d’une extraction par solvant pour isoler le composé. L’extrait est ensuite purifié à l’aide de techniques telles que la chromatographie sur colonne pour obtenir la monotropeïne à une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : La monotropeïne subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont utilisés.

Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, sont utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les formes réduites de la monotropeïne et les composés substitués avec différents groupes fonctionnels .

4. Applications de la recherche scientifique

La monotropeïne a une large gamme d’applications de recherche scientifique :

Chimie : Elle est utilisée comme matière première pour la synthèse de divers iridoïdes glycosides et autres composés bioactifs

Biologie : La monotropeïne est étudiée pour son rôle dans le métabolisme des plantes et ses effets sur divers processus biologiques

Médecine : Le composé a montré un potentiel dans le traitement des affections inflammatoires, de la douleur et d’autres affections en raison de ses propriétés anti-inflammatoires et analgésiques

Industrie : La monotropeïne est utilisée dans la production de produits pharmaceutiques et de nutraceutiques en raison de ses propriétés bioactives

Comparaison Avec Des Composés Similaires

La monotropeïne est unique parmi les iridoïdes glycosides en raison de sa structure moléculaire et de sa bioactivité spécifiques. Des composés similaires comprennent :

Généposide : Un autre iridoïde glycoside aux propriétés anti-inflammatoires et antioxydantes.

Loganine : Connue pour ses effets neuroprotecteurs et anti-inflammatoires.

Aucubine : Exhibe des activités hépatoprotectrices et anti-inflammatoires.

La monotropeïne se distingue par ses puissantes propriétés anti-inflammatoires et analgésiques, ce qui en fait un composé précieux pour les applications thérapeutiques .

Propriétés

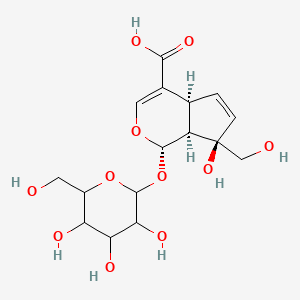

IUPAC Name |

7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c17-3-8-10(19)11(20)12(21)15(26-8)27-14-9-6(1-2-16(9,24)5-18)7(4-25-14)13(22)23/h1-2,4,6,8-12,14-15,17-21,24H,3,5H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWWQPXTUDMRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monotropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5945-50-6 | |

| Record name | Monotropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C | |

| Record name | Monotropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does monotropein exert its anti-inflammatory effects?

A1: [] this compound has been shown to alleviate tumor necrosis factor-alpha (TNF-α)-induced inflammation in chondrocytes by regulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.

Q2: What is the role of this compound in protecting against oxidative stress?

A2: [] this compound demonstrates antioxidant effects by increasing mitochondrial membrane potential, reducing reactive oxygen species generation, and upregulating sirtuin 1 levels in hydrogen peroxide-treated osteoblasts.

Q3: Does this compound influence bone health?

A3: [] this compound has demonstrated the ability to protect against inflammatory bone loss and suppress osteoclast formation by inhibiting NFATc1 via the NF-κB and Akt/GSK-3β pathway.

Q4: How does this compound impact wound healing?

A4: [] Studies suggest that this compound promotes angiogenesis and inhibits oxidative stress-induced autophagy in endothelial progenitor cells, ultimately accelerating wound healing.

Q5: Is this compound involved in muscle atrophy?

A5: [] Research indicates that this compound can improve dexamethasone-induced muscle atrophy, potentially by influencing the AKT/mTOR/FOXO3a signaling pathways.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H22O11, and its molecular weight is 390.34 g/mol.

Q7: How is this compound typically isolated and characterized?

A7: [, , , ] this compound can be isolated from plant materials using techniques like solvent extraction, column chromatography (including silica gel and macroporous resins), and preparative HPLC. Structural characterization often involves spectroscopic methods such as NMR (1H-NMR, 13C-NMR) and mass spectrometry (ESI-MS). , , ,

Q8: What analytical methods are commonly employed to quantify this compound in various matrices?

A8: [, , ] High-performance liquid chromatography (HPLC) coupled with various detectors, including diode array detectors (DAD) and mass spectrometry (MS/MS), is widely used to quantify this compound in plant materials, extracts, and biological samples. , ,

Q9: Is this compound stable under different storage conditions?

A9: [] The stability of this compound can be affected by factors such as pH and storage conditions. For instance, this compound can convert to deacetylasperulosidic acid in acidic environments.

Q10: What are the challenges in formulating this compound for improved bioavailability?

A10: Research on this compound formulation is ongoing. Challenges may include optimizing its solubility and stability in various delivery systems to enhance its bioavailability and therapeutic efficacy.

Q11: How does the pharmacokinetic profile of this compound relate to its observed effects?

A12: [] The relationship between this compound's pharmacokinetics and its pharmacodynamics is an area of active research. Understanding its absorption, distribution, metabolism, and excretion characteristics is crucial for determining its optimal dosage regimens and therapeutic potential.

Q12: What in vitro models have been used to study the biological activities of this compound?

A13: [, , , ] Researchers have utilized various in vitro models, including cell lines such as chondrocytes, osteoblasts, endothelial cells, and macrophages, to investigate the anti-inflammatory, antioxidant, and bone-protective effects of this compound. , , ,

Q13: Have there been any animal studies investigating the therapeutic potential of this compound?

A14: [, , , , , , ] Animal models, including rodents, have been employed to evaluate the effects of this compound on various conditions, including osteoarthritis, osteoporosis, asthma, wound healing, and muscle atrophy. These studies have provided valuable insights into the in vivo effects of this compound and its potential therapeutic applications. , , , , , ,

Q14: Are there any clinical trials evaluating the safety and efficacy of this compound in humans?

A14: To date, there is limited information available regarding clinical trials specifically focusing on this compound. Further research, including well-designed clinical trials, is necessary to establish its safety and efficacy profile in human subjects.

Q15: In which plant species is this compound found, and what are the typical concentrations?

A17: [, , , , , , , ] this compound has been identified in various plant species, notably Morinda officinalis, Pyrola species, Vaccinium species (including blueberries and cranberries), Lonicera caerulea, Gaultheria tenuifolia, Andromeda polifolia, and others. Concentrations vary significantly depending on the plant part, species, and growth conditions. , , , , , , ,

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.